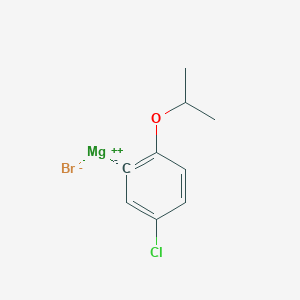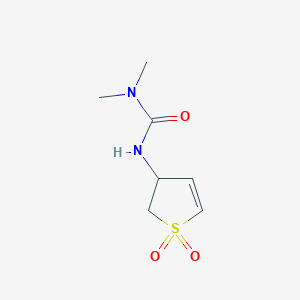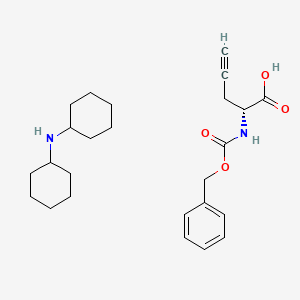
(2-Formyl-6-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-6-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and one carbon-based substituent. This particular compound features a formyl group (–CHO) and a methyl group (–CH₃) attached to a phenyl ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methylphenyl)boronic acid typically involves the reaction of 2,6-dimethylphenylboronic acid with a formylating agent. One common method is the one-pot Grignard reaction, where 2,6-dimethylphenylmagnesium bromide is reacted with a boron-containing electrophile, followed by oxidation to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Grignard reactions or hydroboration processes. These methods are optimized for high yield and purity, ensuring that the boronic acid produced meets the stringent requirements for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Formyl-6-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, such as potassium carbonate (K₂CO₃), under mild conditions.
Major Products Formed
Oxidation: 2-Formyl-6-methylbenzoic acid.
Reduction: 2-Hydroxymethyl-6-methylphenylboronic acid.
Suzuki-Miyaura Coupling: Various biaryl compounds, depending on the coupling partner used.
Applications De Recherche Scientifique
(2-Formyl-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Formyl-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond . In biological systems, boronic acids interact with enzyme active sites, inhibiting their function by forming reversible covalent bonds with serine residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formylphenylboronic acid: Similar structure but lacks the methyl group.
4-Formylphenylboronic acid: The formyl group is positioned differently on the phenyl ring.
Uniqueness
(2-Formyl-6-methylphenyl)boronic acid is unique due to the presence of both a formyl and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C8H9BO3 |
|---|---|
Poids moléculaire |
163.97 g/mol |
Nom IUPAC |
(2-formyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5,11-12H,1H3 |
Clé InChI |
RQLUECXOORUZKX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1C=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)




![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)


![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)

![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
